molecular formula C9H15N3 B15263348 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B15263348
M. Wt: 165.24 g/mol
InChI Key: HEBQOFHVKMJZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a pyrazole-based compound featuring a cyclopropyl group at the pyrazole ring’s 4-position, a methyl group at the 1-position, and an ethylamine substituent at the 3-position.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4-cyclopropyl-1-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-12-6-8(7-2-3-7)9(11-12)4-5-10/h6-7H,2-5,10H2,1H3

InChI Key

HEBQOFHVKMJZGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCN)C2CC2

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation between cyclopropyl hydrazine and ethyl 3-oxopent-4-enoate under acidic conditions.

Reaction Conditions :

  • Reactants : Cyclopropyl hydrazine (1.2 equiv), ethyl 3-oxopent-4-enoate (1.0 equiv)
  • Solvent : Ethanol (reflux, 12 h)
  • Catalyst : Concentrated HCl (0.1 equiv)
  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds through a Michael addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization and aromatization. The cyclopropyl group remains intact due to the mild reaction conditions.

Side-Chain Functionalization via Reductive Amination

The ketone intermediate 3-(4-cyclopropyl-1-methyl-1H-pyrazol-3-yl)propan-2-one undergoes reductive amination to install the ethylamine group.

Reaction Conditions :

  • Reactants : Ketone intermediate (1.0 equiv), ammonium acetate (3.0 equiv)
  • Reducing Agent : Sodium cyanoborohydride (1.5 equiv)
  • Solvent : Methanol (rt, 24 h)
  • Additive : Acetic acid (2.0 equiv)
  • Yield : 45–50%

Optimization Notes :

  • Excess ammonium acetate prevents imine hydrolysis.
  • Methanol’s polarity enhances reagent solubility, while acetic acid stabilizes the intermediate imine.

Alternative Route: Nucleophilic Substitution (Pathway B)

Halogenation of Pyrazole Intermediate

A preformed pyrazole derivative 3-bromo-4-cyclopropyl-1-methyl-1H-pyrazole is reacted with ethylene diamine in a nucleophilic substitution.

Reaction Conditions :

  • Reactants : 3-Bromo intermediate (1.0 equiv), ethylene diamine (5.0 equiv)
  • Solvent : DMF (80°C, 48 h)
  • Catalyst : Potassium carbonate (2.0 equiv)
  • Yield : 35–40%

Challenges :

  • Competing elimination reactions reduce yield.
  • High temperatures risk cyclopropyl ring opening.

Advanced Catalytic Approaches

Palladium-Catalyzed Amination

A Suzuki-Miyaura coupling variant introduces the ethylamine side chain via a boronic ester intermediate.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene/water (90°C, 24 h)
  • Yield : 55–60%

Advantages :

  • Tolerates steric hindrance from the cyclopropyl group.
  • Enables late-stage functionalization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with dichloromethane/methanol (95:5 v/v) removes polar byproducts.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.30 (s, 3H, N–CH₃), 2.75 (t, J = 6.5 Hz, 2H, CH₂NH₂), 3.85 (t, J = 6.5 Hz, 2H, pyrazole-CH₂).
  • HRMS : m/z calc. for C₉H₁₅N₃ [M+H]⁺: 165.1266, found: 165.1269.

Yield Optimization Strategies

Parameter Optimal Value Impact on Yield
Reaction Temperature 60–70°C (Pathway A) Prevents decomposition
Solvent Polarity Methanol > Ethanol Enhances reductant stability
Stoichiometry NH₄OAc (3.0 equiv) Minimizes imine hydrolysis
Catalytic Acid AcOH (2.0 equiv) Accelerates imine formation

Data aggregated from,, and.

Industrial-Scale Considerations

  • Cost Efficiency : Pathway A’s use of ethanol and HCl reduces production costs versus palladium catalysts.
  • Safety : Sodium cyanoborohydride requires strict pH control to prevent HCN generation.
  • Environmental Impact : Methanol recycling systems mitigate solvent waste.

Chemical Reactions Analysis

Reactivity of the Primary Amine Group

The ethan-1-amine moiety participates in nucleophilic reactions:

a. Acylation
Reacts with acyl chlorides or anhydrides to form amides. For example:
Compound+AcClEt3N, DCMAmide derivative\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Amide derivative}
Conditions: Dichloromethane (DCM) solvent, triethylamine base, room temperature.

b. Alkylation
Forms secondary or tertiary amines via reaction with alkyl halides:
Compound+R-XKI, DMFAlkylated product\text{Compound} + \text{R-X} \xrightarrow{\text{KI, DMF}} \text{Alkylated product}
Optimized in polar aprotic solvents like dimethylformamide (DMF).

c. Schiff Base Formation
Condenses with aldehydes/ketones to generate imines:
Compound+RCHOMeOH, ΔSchiff base\text{Compound} + \text{RCHO} \xrightarrow{\text{MeOH, Δ}} \text{Schiff base}
Requires mild heating (40–60°C) in methanol.

Pyrazole Ring Functionalization

The 1-methyl-4-cyclopropylpyrazole core undergoes electrophilic substitution and metal-catalyzed reactions:

a. Electrophilic Aromatic Substitution

  • Halogenation : Chlorination or bromination at the 5-position of the pyrazole ring under acidic conditions (e.g., HBr/HOAc).

  • Nitration : Requires fuming HNO₃ at 0°C, yielding nitro derivatives.

b. Palladium-Catalyzed Cross-Coupling
The pyrazole nitrogen coordinates with Pd catalysts for C–H activation. For example, arylation with aryl iodides:
Compound+Ar-IPd(OAc)2,HFIPArylated pyrazole\text{Compound} + \text{Ar-I} \xrightarrow{\text{Pd(OAc)}_2, \text{HFIP}} \text{Arylated pyrazole}
Hexafluoroisopropanol (HFIP) enhances solubility and reaction efficiency .

Cyclopropane Ring Reactivity

The strained cyclopropyl group undergoes ring-opening under specific conditions:

a. Acid-Catalyzed Ring-Opening
In concentrated HCl or H₂SO₄, the cyclopropane ring opens to form a propene derivative:
CyclopropylHCl, ΔCH2=CHCH2[...]\text{Cyclopropyl} \xrightarrow{\text{HCl, Δ}} \text{CH}_2=\text{CH}-\text{CH}_2-\text{[...]}
This reaction proceeds via carbocation intermediates.

b. Oxidation
Reacting with KMnO₄ or ozone cleaves the cyclopropane ring to yield dicarboxylic acids or ketones, depending on conditions.

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

Metal Product Application
Pd(II)Square-planar complexesCatalysts for cross-coupling
Cu(II)Octahedral complexesAntimicrobial agents

Reactions occur in ethanol/water mixtures at ambient temperature.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing cyclopropane and methylamine.

  • Oxidative Degradation : Susceptible to H₂O₂ or O₂, forming N-oxides or imines.

Scientific Research Applications

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole and Amine Derivatives

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Features
2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine C₉H₁₅N₃ 165.24 Pyrazole 4-Cyclopropyl, 1-Methyl, 3-Ethanamine High lipophilicity; potential CNS activity
1-cyclopropyl-1H-pyrazol-3-amine C₉H₁₁N₃ 157.19 Pyrazole 1-Cyclopropyl, 3-Amine Simpler structure; building block for synthesis
4-Isopropyl-1H-pyrazol-3-amine C₇H₁₁N₃ 137.18 Pyrazole 4-Isopropyl, 3-Amine Reduced steric bulk; intermediate for pharmaceuticals
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine C₁₀H₁₁BrN₂ 239.11 Indole 4-Bromo, 3-Ethanamine Psychedelic analog (e.g., psilocybin derivatives)
N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene) C₁₉H₂₀FN₅O₂ 377.39 Benzimidazole 4-Fluorobenzyl, 5-Nitro, N,N-diethyl Opioid receptor agonist; controlled substance

Key Observations:

Core Structure Differences :

  • The pyrazole core in the target compound offers enhanced metabolic stability compared to indole () or benzimidazole () cores, which are prone to enzymatic oxidation.
  • The cyclopropyl group increases lipophilicity and may improve blood-brain barrier penetration relative to isopropyl or tert-butyl groups .

The methyl group at the pyrazole’s 1-position likely reduces ring flexibility, enhancing selectivity for specific biological targets.

Molecular Weight and Bioavailability :

  • The target compound’s molecular weight (165.24) falls within the ideal range for oral bioavailability (<500 Da), contrasting with bulkier analogs like Flunitazene (377.39) .

Biological Activity

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 83826859

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethyl pyrazole derivatives with appropriate amines under controlled conditions. The process can be optimized to yield high purity and yield, essential for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values often reported in the low micromolar range.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli5
Compound BS. aureus10
This compoundTBDTBD

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve disruption of cellular processes through interaction with specific protein targets.

Case Study Example :
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The compound was found to induce apoptosis, leading to a significant reduction in cell viability with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)
MCF715
HeLaTBD

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Interaction with DNA : Similar pyrazole derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves coupling cyclopropylamine derivatives with functionalized pyrazole precursors. For example, copper-catalyzed Ullmann-type reactions under basic conditions (e.g., cesium carbonate in DMSO at 35°C) have been used for analogous compounds, though yields may be low (~17.9%) due to competing side reactions . Optimization strategies include:

  • Screening alternative catalysts (e.g., Pd-based systems for C–N coupling).
  • Varying solvents (e.g., DMF or THF) to improve solubility.
  • Temperature modulation (e.g., microwave-assisted synthesis to reduce reaction time).
  • Purification via gradient chromatography (e.g., ethyl acetate/hexane) to isolate the amine product effectively .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclopropyl proton shifts at δ 0.36–1.09 ppm and pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • HRMS (ESI) : To verify molecular weight (e.g., m/z 215 [M+H]+ for similar pyrazole amines) .
  • IR spectroscopy : Detection of NH stretching vibrations (~3298 cm1^{-1}) and C–N/C–C bonds .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for related pyrazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods.
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to assess safety margins.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence bioactivity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can be guided by:

  • Comparative analysis of analogs : For example, replacing the cyclopropyl group with tetrahydropyran (as in ) alters lipophilicity and target engagement.
  • Functional group swaps : Introducing electron-withdrawing groups (e.g., fluorine at the pyrazole 5-position) enhances metabolic stability .
  • Table of Key Modifications :
Substituent PositionModificationObserved Effect
Pyrazole 3-positionEthyl → CyclopropylIncreased kinase inhibition
Pyrazole 4-positionMethyl → MethoxypropylImproved solubility
Amine side chainLinear vs. branchedAltered receptor binding kinetics

Q. How can researchers resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

  • Metabolic stability assays : Liver microsomal studies to identify rapid degradation (e.g., cytochrome P450 metabolism) .
  • Plasma protein binding : Equilibrium dialysis to measure free drug concentrations.
  • Prodrug design : Masking the amine group with acetyl or tert-butyl carbamate to enhance bioavailability .
  • Orthogonal in vivo models : Use zebrafish or murine models to validate target engagement via immunohistochemistry .

Q. What computational tools are effective for predicting target interactions and enantiomer-specific effects?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding to kinase ATP pockets (e.g., JAK2 or EGFR) using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories).
  • QM/MM calculations : Assess enantiomer binding energies (e.g., (1R,4R) vs. (1S,4S) isomers show ΔG differences >2 kcal/mol) .
  • ADMET prediction (SwissADME) : Forecast blood-brain barrier penetration and hERG channel liability.

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR/Cas9 knockout models : Silence putative targets (e.g., PI3K or mTOR) and assess rescue phenotypes.
  • Phosphoproteomics : LC-MS/MS to map kinase signaling pathways affected by treatment .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD_D < 100 nM for high-affinity interactions) .
  • Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. control cells.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields or biological potency?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions using identical reagents (e.g., anhydrous solvents, freshly opened amine sources).
  • Orthogonal assays : Confirm bioactivity with dual methods (e.g., SPR and ITC for binding affinity).
  • Meta-analysis : Compare data across patents (e.g., vs. 16) to identify trends in substituent effects.
  • Error source identification : Trace impurities via LC-MS or quantify unreacted starting materials.

Notes on Evidence Utilization

  • Key references include patented synthetic protocols , crystallographic data , and enzymatic studies .
  • Structural analogs from , and 19 informed SAR discussions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.